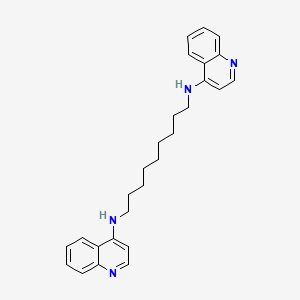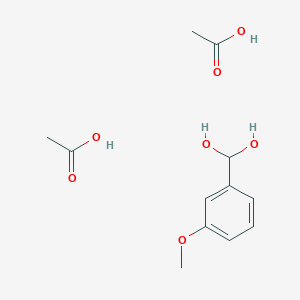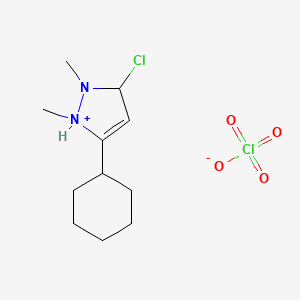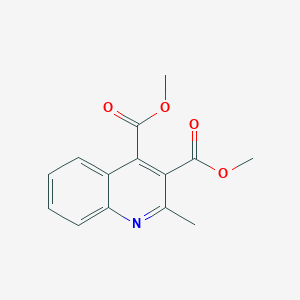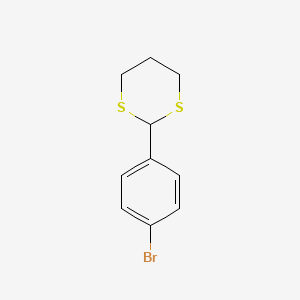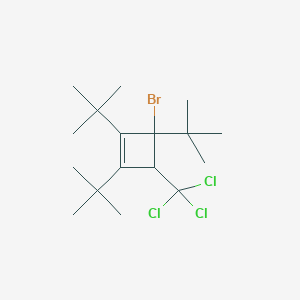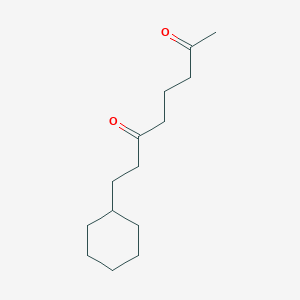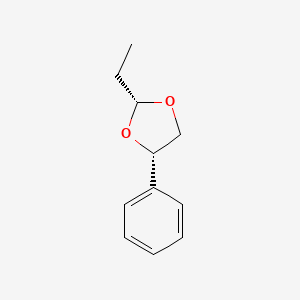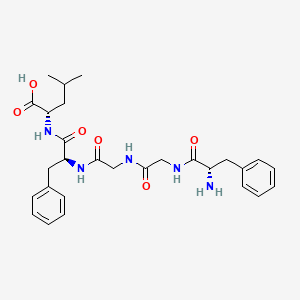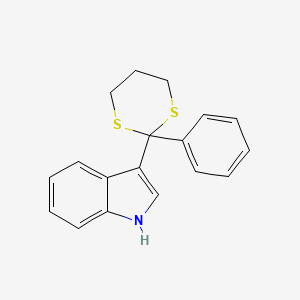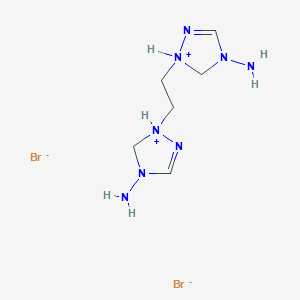![molecular formula C14H12Br2O2 B14607829 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- CAS No. 59195-01-6](/img/structure/B14607829.png)
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the butanone backbone and a bromophenyl-furanyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of 1-butanone followed by the introduction of the bromophenyl-furanyl group. One common method involves the use of bromine and a catalyst to achieve the bromination of 1-butanone. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the furanyl moiety.
2-Bromo-2-butene: Another brominated compound with different structural features.
Uniqueness
1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is unique due to the presence of both bromophenyl and furanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
59195-01-6 |
|---|---|
Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-bromophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12Br2O2/c1-2-11(16)14(17)13-8-7-12(18-13)9-3-5-10(15)6-4-9/h3-8,11H,2H2,1H3 |
InChI Key |
OFIIRLSNTLRQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


